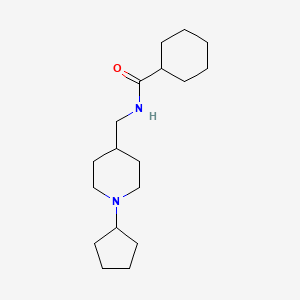

N-((1-cyclopentylpiperidin-4-yl)methyl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclopentylpiperidin-4-yl)methyl)cyclohexanecarboxamide, commonly known as CPP-109, is a chemical compound that has been extensively researched for its potential applications in treating addiction and neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and acts as a selective inhibitor of the enzyme, GABA transaminase. In

Wissenschaftliche Forschungsanwendungen

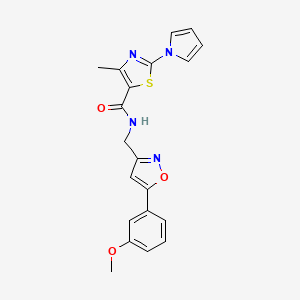

PET Tracers for Serotonin Receptors

One of the promising applications of cyclohexanecarboxamide derivatives is their use as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. A study highlighted the preparation of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing that these derivatives, including cyclohexanecarboxamide, are reversible, selective, and high-affinity 5-HT1A receptor antagonists. They demonstrated high brain uptake, slow clearance, and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Anticancer Activity

Another area of application involves the exploration of cyclohexanecarboxamide derivatives for anticancer activities. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. While this specific derivative is slightly different in structure, the research underscores the potential of closely related cyclohexanecarboxamide compounds in oncology (Zhou et al., 2008).

Hydrogenation Catalysts

Cyclohexanecarboxamide derivatives have been investigated for their catalytic properties, particularly in the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the chemical industry. The research on Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrates high activity and selectivity for this reaction, hinting at the potential utility of cyclohexanecarboxamide-related compounds in catalysis (Wang et al., 2011).

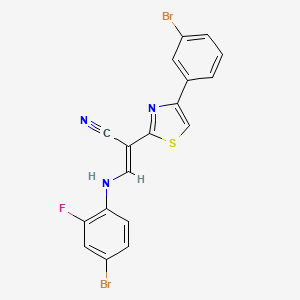

Anticonvulsant Properties

Research into the structural analysis of anticonvulsant enaminones, including cyclohexanecarboxamide derivatives, has revealed insights into their mechanism of action. These studies contribute to the understanding of how cyclohexanecarboxamide compounds might be optimized for better therapeutic efficacy against seizure disorders (Kubicki et al., 2000).

Eigenschaften

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O/c21-18(16-6-2-1-3-7-16)19-14-15-10-12-20(13-11-15)17-8-4-5-9-17/h15-17H,1-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOFJFRJTYNORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2647871.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)